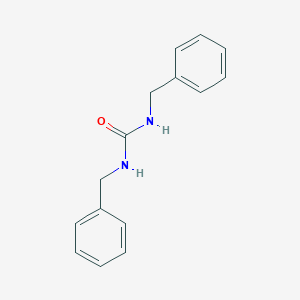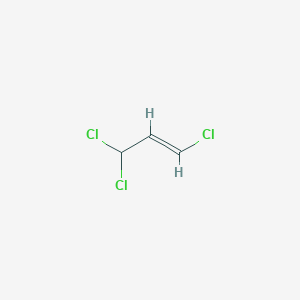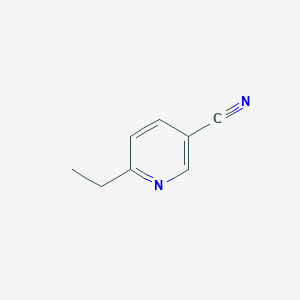
2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile
説明
“2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile” is a chemical compound with the CAS Number: 7254-21-9 . It has a molecular weight of 290.41 . The compound is stored at room temperature and is in powder form .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 290.41 .科学的研究の応用
Antioxidant Properties
This compound has been studied for its potential to act as an antioxidant. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders like Alzheimer’s disease. The ability of this compound to scavenge free radicals could make it a valuable lead in developing treatments for conditions associated with oxidative damage .
Cholinesterase Inhibition
Cholinesterase inhibitors are a class of compounds that prevent the breakdown of acetylcholine, a neurotransmitter important for learning and memory. This compound’s ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests its potential use in treating cognitive deficits, particularly in Alzheimer’s disease .
Dual Inhibition Activity
The concept of dual inhibition, where a single molecule inhibits two different targets, is a promising pharmacological approach. This compound’s dual inhibitory activity could offer therapeutic advantages in various disease conditions, such as psychiatric and neurodegenerative disorders, by improving medication compliance and reducing adverse effects .
Amyloid Aggregate Disruption
In Alzheimer’s disease, amyloid aggregates are pathological hallmarks that contribute to neuronal damage. Compounds that can disrupt these aggregates or prevent their formation are of significant interest. The cholinesterase inhibitory action of this compound might also affect the biochemical properties of AChE incorporated into amyloid aggregates, reducing their neurotoxicity .
Poly-Active Molecule Development
The term “poly-active” refers to single molecular entities designed to target specific synergistic pharmacologies in a disease. This compound could serve as a lead for developing poly-active molecules with utility in central nervous system (CNS) diseases, offering a multifaceted approach to treatment .
作用機序
Target of Action
The compound 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile is a derivative of N-benzylpiperidines . These compounds are known to target Beta-secretase 1 , an enzyme that plays a crucial role in the production of beta-amyloid peptide in the brain, which is implicated in neurodegenerative disorders like Alzheimer’s disease .
Mode of Action
N-benzylpiperidines, in general, are known to interact with their targets, leading to changes in the biochemical processes . For instance, they can inhibit the activity of Beta-secretase 1, thereby reducing the production of beta-amyloid peptide .
Biochemical Pathways
Given its potential interaction with beta-secretase 1, it may influence the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . This can have downstream effects on neuronal health and function.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential inhibitory effect on Beta-secretase 1. By inhibiting this enzyme, the compound could potentially reduce the production of beta-amyloid peptide, thereby mitigating its neurotoxic effects .
特性
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c24-15-7-14-23(19-25,21-10-5-2-6-11-21)22-12-16-26(17-13-22)18-20-8-3-1-4-9-20/h1-6,8-11,22H,7,12-14,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAREKOTPJQVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(CCC#N)(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004034 | |
| Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
CAS RN |
83898-32-2 | |
| Record name | 2-Phenyl-2-[1-(phenylmethyl)-4-piperidinyl]pentanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Benzyl-4-piperidyl)-2-phenylglutaronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-benzyl-4-piperidyl]-2-phenylglutaronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)


